molecular formula C14H20N2O3 B2371207 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide CAS No. 24337-51-7

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide

Cat. No. B2371207
CAS RN: 24337-51-7
M. Wt: 264.325
InChI Key: UZGIBSKECUCFSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides, such as HMPB, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Synthesis of Gefitinib

A study by Jin et al. (2005) discusses the synthesis of Gefitinib, an important pharmaceutical compound, using a method that involves the transformation of related benzamide derivatives.

Antidepressant Befol

Research by Donskaya et al. (2004) describes the synthesis of Befol, an antidepressant, through the interaction of 4-Chloro-N-(3-morpholinopropyl)benzamide with morpholine, showing the relevance of benzamide derivatives in medicinal chemistry.

Crystal Structure and Anti-Fatigue Effects

A study by Wu et al. (2014) explores the synthesis of benzamide derivatives and their crystal structures, highlighting potential applications in identifying binding sites for modulators of certain receptors and investigating their anti-fatigue effects.

Gastroprokinetic Activity

Research by Kato et al. (1995) and Kato et al. (1995) focuses on the synthesis and evaluation of benzamide derivatives for gastroprokinetic activity, demonstrating the potential of these compounds in gastrointestinal applications.

Synthesis of Novel Derivatives

Studies like King and Martin (1991) and Lu et al. (2017) detail the synthesis of novel morpholine carboxylic acid derivatives and their further development into biologically active compounds, illustrating the importance of these derivatives in the development of new drugs.

Structural Characterization

Research by Sporzyński et al. (2005) and Pang et al. (2006) involve the structural characterization of benzamide derivatives, contributing to our understanding of their molecular structures and potential applications in various fields.

Enzyme Inhibition and Medicinal Chemistry

The works of Rekka and Kourounakis (2010) and Supuran et al. (2013) showcase the design of morpholine derivatives with various biological activities, emphasizing their role in enzyme inhibition and potential therapeutic applications.

Pharmacological Activities

Research by Abbasi et al. (2014) investigates the synthesis and enzyme inhibition activity of certain benzamide derivatives, further demonstrating their significance in pharmacology.

properties

IUPAC Name

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16/h1-2,4-5,17H,3,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGIBSKECUCFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide

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